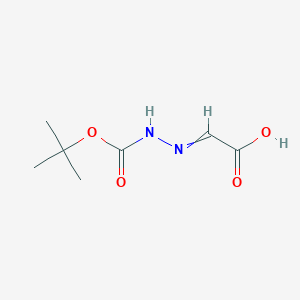
(tert-Butoxycarbonyl-hydrazono)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid typically involves the reaction of hydrazine derivatives with tert-butyl dicarbonate. One common method includes the following steps:
Reaction with tert-butyl dicarbonate: The hydrazine derivative is reacted with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The hydrazono group can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for the removal of the BOC group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazono group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the hydrazono group.
Major Products Formed
Deprotected Amine: Removal of the BOC group yields the free amine.
Oxidized Products: Depending on the oxidizing agent, various oxidized forms of the hydrazono group can be obtained.
Reduced Products: Reduction of the hydrazono group can lead to the formation of hydrazine derivatives.
科学研究应用
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates, particularly those requiring selective protection and deprotection of functional groups.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid primarily involves the protection and deprotection of amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can then be removed under acidic conditions, regenerating the free amine for further reactions .
相似化合物的比较
Similar Compounds
N-Boc-protected Amines: These compounds also feature the BOC protecting group and are used for similar purposes in organic synthesis.
N-Cbz-protected Amines: The benzyloxycarbonyl (Cbz) group is another protecting group used for amines, which can be removed under hydrogenolysis conditions.
N-Fmoc-protected Amines: The fluorenylmethyloxycarbonyl (Fmoc) group is used for protecting amines and can be removed under basic conditions.
Uniqueness
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is unique due to its specific structure, which combines the BOC protecting group with a hydrazono moiety. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the selective protection and deprotection of amines under mild conditions .
属性
分子式 |
C7H12N2O4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h4H,1-3H3,(H,9,12)(H,10,11) |
InChI 键 |
DZLIKTHCVGMTLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NN=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















